Ethanimidamide, N,N'-bis(4-methoxyphenyl)-
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Overview
Description
Ethanimidamide, N,N’-bis(4-methoxyphenyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to an ethanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidamide, N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of Ethanimidamide, N,N’-bis(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activity or as a ligand in binding studies .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism by which Ethanimidamide, N,N’-bis(4-methoxyphenyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- N,N’-bis(4-methoxyphenyl)naphthalen-2-amine
- N,N’-bis(4-methoxyphenyl)-1,4-phenylenediamine
- N,N’-bis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine
Comparison: Ethanimidamide, N,N’-bis(4-methoxyphenyl)- is unique due to its ethanimidamide core, which imparts distinct reactivity and properties compared to similar compounds. The presence of the 4-methoxyphenyl groups enhances its stability and potential for various applications. In contrast, other similar compounds may have different core structures, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
71709-26-7 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(17-13-4-8-15(19-2)9-5-13)18-14-6-10-16(20-3)11-7-14/h4-11H,1-3H3,(H,17,18) |
InChI Key |
ZIDSFLLJLVINNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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